molecular formula C16H12Br2N2O4S B13933442 4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 532945-45-2

4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13933442
CAS No.: 532945-45-2
M. Wt: 488.2 g/mol
InChI Key: DVJMCUUDAGHRQT-UHFFFAOYSA-N
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Description

4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of dibromo and methoxy groups attached to a benzoyl moiety, which is further linked to a benzoic acid derivative through a carbamothioylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multi-step organic reactions. One common approach starts with the bromination of 2-methoxybenzoic acid to introduce the dibromo groups. This is followed by the formation of the benzoyl moiety through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid has found applications in several scientific domains:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The dibromo and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,5-Dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

532945-45-2

Molecular Formula

C16H12Br2N2O4S

Molecular Weight

488.2 g/mol

IUPAC Name

4-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H12Br2N2O4S/c1-24-13-11(6-9(17)7-12(13)18)14(21)20-16(25)19-10-4-2-8(3-5-10)15(22)23/h2-7H,1H3,(H,22,23)(H2,19,20,21,25)

InChI Key

DVJMCUUDAGHRQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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